5-Amino-2-fluorobenzohydrazide
Description
Significance of Hydrazide and Benzohydrazide (B10538) Motifs in Pharmaceutical Sciences
The hydrazide (-CONHNH2) and its aromatic counterpart, benzohydrazide, are fundamental building blocks in the synthesis of pharmaceuticals. thepharmajournal.com The hydrazide-hydrazone scaffold (-CO–NH–N=C(R)-) is a particularly important pharmacophore, a molecular feature responsible for a drug's biological activity. nih.gov This structural motif is present in numerous compounds that have demonstrated a broad range of therapeutic effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antitubercular properties. thepharmajournal.com
The versatility of benzohydrazides stems from their ability to serve as a lead compound, a starting point for the design and synthesis of more potent and selective drug candidates. thepharmajournal.com Their chemical nature allows for straightforward reactions with aldehydes and ketones to form hydrazones, enabling the creation of large and diverse libraries of compounds for biological screening. thepharmajournal.com This adaptability has made the benzohydrazide moiety a common feature in many antitubercular agents and a valuable entity in medicinal chemistry research for developing novel pharmaceutical agents. researchgate.net
Table 1: Reported Biological Activities of Benzohydrazide Derivatives
| Biological Activity | Reference |
| Anticancer | thepharmajournal.com, nih.gov |
| Antimicrobial (Antibacterial, Antifungal) | thepharmajournal.com, researchgate.net, |
| Anticonvulsant | thepharmajournal.com, nih.gov |
| Anti-inflammatory | thepharmajournal.com |
| Antimalarial | thepharmajournal.com |
| Antitubercular | thepharmajournal.com, |
| Antiviral | thepharmajournal.com |
| Antioxidant | nih.gov |
Role of Fluorine and Amino Substituents in Modulating Biological Activity and Chemical Reactivity within Benzohydrazide Frameworks
The introduction of fluorine and amino groups onto the benzohydrazide framework profoundly influences the molecule's properties, enhancing its potential as a drug candidate.
Fluorine: The incorporation of fluorine into small molecules is a widely used strategy in medicinal chemistry to enhance biological activity. nih.govelsevierpure.com Fluorine, being the most electronegative element, creates a strong and polarized carbon-fluorine bond. nih.govresearchgate.net This can lead to several beneficial effects:
Increased Lipophilicity: The C-F bond is more hydrophobic than the C-H bond, which can improve a drug's ability to cross cell membranes and increase its bioavailability. wikipedia.org
Enhanced Binding Affinity: Fluorine's small size allows it to mimic hydrogen atoms, enabling the fluorinated molecule to fit into enzyme active sites while potentially forming stronger interactions. nih.govresearchgate.net
Metabolic Stability: The strength of the C-F bond can make the molecule more resistant to metabolic breakdown, prolonging its duration of action. nih.gov
Modulation of pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions. researchgate.net
The positive impact of fluorine is evident in numerous approved drugs, where its inclusion leads to enhanced potency and improved pharmacokinetic profiles. nih.govnih.gov
Amino Group: The amino group (-NH2) is another crucial substituent that can significantly modulate a molecule's biological activity. researchgate.netnih.gov Its presence can:
Introduce Hydrogen Bonding Sites: The amino group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like proteins and enzymes.
Influence Solubility: The polarity of the amino group can improve a compound's water solubility, which is often a desirable property for drug candidates.
Serve as a Reactive Handle: The amino group provides a site for further chemical modification, allowing for the synthesis of a wide range of derivatives with diverse properties. researchgate.netnih.gov
Overview of 5-Amino-2-fluorobenzohydrazide as a Precursor for Biologically Active Molecules
This compound serves as a vital starting material for the synthesis of more complex molecules with therapeutic potential. Its structure is derived from 5-amino-2-fluorobenzoic acid, a compound recognized for its own biological activities, including antimicrobial effects against Mycobacterium tuberculosis. The hydrazide derivative retains this potential while offering a reactive site for building larger, more elaborate structures.
The primary utility of this compound lies in its condensation reaction with various aldehydes and ketones to form a diverse array of Schiff bases or hydrazones. This reaction is a cornerstone of combinatorial chemistry, enabling the rapid generation of compound libraries for high-throughput screening.
For instance, derivatives of benzohydrazide have been synthesized to create potent inhibitors of enzymes like epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy. nih.govmdpi.com By systematically modifying the substituents on the benzohydrazide core, researchers can fine-tune the molecule's properties to achieve optimal inhibitory activity against specific cancer cell lines. nih.gov Similarly, amino acid derivatives have been attached to hydrazides to create novel antimicrobial agents. researchgate.netnih.gov The 5-amino-2-fluoro substitution pattern provides a unique starting point for creating novel derivatives with potentially enhanced efficacy and selectivity.
Current Research Landscape and Emerging Trends for Fluorinated Benzohydrazides
The field of fluorinated benzohydrazides is an active area of research, driven by the continued success of fluorine in drug design. researchgate.netrsc.org Current trends focus on several key areas:
Multitarget Inhibitors: There is a growing interest in designing single molecules that can inhibit multiple biological targets simultaneously. nih.gov Fluorinated hydrazones are being explored as scaffolds for creating dual inhibitors, for example, targeting both cholinesterases and carbonic anhydrases for potential applications in neurodegenerative diseases. nih.gov
Hybrid Molecules: Researchers are creating hybrid compounds by combining the fluorinated benzohydrazide pharmacophore with other known bioactive moieties, such as quinoline (B57606) or isatin, to develop agents with enhanced antibacterial or anticancer activity. nih.gov
Advanced Synthetic Methods: The development of more efficient and environmentally friendly methods for synthesizing fluorinated hydrazones and their derivatives is a continuous effort. researchgate.netrsc.org This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste.
Exploring New Biological Targets: While the antimicrobial and anticancer activities of benzohydrazides are well-established, researchers are now investigating their potential against a wider range of diseases. This includes their use as inhibitors of enzymes involved in various metabolic pathways and as agents targeting protein-protein interactions. nih.gov
The structural diversity and synthetic tractability of fluorinated benzohydrazides, exemplified by the this compound building block, ensure their continued importance in the ongoing search for new and effective medicines. researchgate.net
Structure
3D Structure
Properties
CAS No. |
1314936-68-9 |
|---|---|
Molecular Formula |
C7H8FN3O |
Molecular Weight |
169.16 g/mol |
IUPAC Name |
5-amino-2-fluorobenzohydrazide |
InChI |
InChI=1S/C7H8FN3O/c8-6-2-1-4(9)3-5(6)7(12)11-10/h1-3H,9-10H2,(H,11,12) |
InChI Key |
QMNZYLQMCRHTPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)NN)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Involving 5 Amino 2 Fluorobenzohydrazide
Established Synthetic Routes for 5-Amino-2-fluorobenzohydrazide
The synthesis of this compound can be achieved through several established methodologies, primarily involving the formation of the hydrazide functional group from a corresponding carboxylic acid or its ester derivative.
Amidation and Hydrazinolysis Approaches
A common and direct route to this compound involves the hydrazinolysis of a suitable precursor, typically an ester. This reaction is a standard method for the preparation of hydrazides. The process generally starts with the corresponding methyl or ethyl ester of 5-amino-2-fluorobenzoic acid. The ester is treated with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent such as ethanol, and heated under reflux to yield the desired this compound.
Esterification: 5-Amino-2-fluorobenzoic acid is first converted to its corresponding ester, for example, methyl 2-amino-5-fluorobenzoate.
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to produce this compound.
This two-step process is an effective way to obtain the target compound.
Derivatization from Substituted Benzoic Acids or Esters
The synthesis of this compound is intrinsically linked to the synthesis of its precursor, 5-amino-2-fluorobenzoic acid or its esters. One synthetic pathway to 2-amino-5-fluorobenzoic acid starts from 4-fluoroaniline. This raw material undergoes condensation with chloral (B1216628) hydrate and hydroxylamine (B1172632) hydrochloride to form an intermediate, which is then cyclized in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-dione. Subsequent oxidation of this dione (B5365651) under alkaline conditions with hydrogen peroxide yields 2-amino-5-fluorobenzoic acid. google.com
Another approach involves the nitration of 2-fluorobenzoic acid to introduce a nitro group at the fifth position, followed by reduction of the nitro group to an amino group. The resulting 5-amino-2-fluorobenzoic acid can then be subjected to amidation and hydrazinolysis as described previously.
A one-pot synthesis method has also been reported for related structures like 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid, suggesting potential for streamlined syntheses of similar compounds. sioc-journal.cn
Synthesis of Novel Derivatives from this compound Scaffold
The presence of the hydrazide and amino functional groups makes this compound a valuable building block for the synthesis of a wide array of derivatives, particularly heterocyclic compounds.
Condensation Reactions for Hydrazone Formation
The hydrazide functional group of this compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones. soeagra.com This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid or sulfuric acid, in an alcoholic solvent. researchgate.net The formation of the hydrazone linkage is a versatile tool for creating a diverse library of compounds. soeagra.com
The general mechanism involves a proton-catalyzed nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then dehydrates to yield the stable hydrazone product. soeagra.com The reaction is generally efficient and high-yielding. researchgate.net
Table 1: Examples of Hydrazone Formation from Hydrazides
| Hydrazide Reactant | Carbonyl Reactant | Product Type | Reference |
|---|---|---|---|
| 2-Aminobenzohydrazide | Terephthalaldehyde | Hydrazone | researchgate.net |
| 2-Aminobenzohydrazide | N-Benzylpiperidone | Spiro-quinazoline | researchgate.net |
| Isoniazid | 2-Ethoxybenzaldehyde | Hydrazone | soeagra.com |
| 2-Thiophenecarboxylic acid hydrazide | Isatin | Hydrazone | researchgate.net |
Cyclization Reactions for Heterocyclic Annulation (e.g., Oxadiazoles, Thiadiazoles, Triazoles)
This compound serves as a key intermediate for the synthesis of various five-membered heterocyclic rings, including oxadiazoles, thiadiazoles, and triazoles. These heterocycles are of significant interest in medicinal chemistry.
Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from hydrazides through several methods. One common approach involves the cyclization of a hydrazide with carbon disulfide in the presence of a base, followed by further reactions. Alternatively, oxidative cyclization of semicarbazones, which can be derived from hydrazides, using reagents like iodine can also yield 2-amino-5-substituted-1,3,4-oxadiazoles. nih.gov Another method involves the reaction of hydrazides with orthoesters. nih.gov
Thiadiazoles: Similarly, 1,3,4-thiadiazoles can be prepared from the this compound scaffold. A frequent method is the acylation of a thiosemicarbazide (B42300), which can be formed from the hydrazide, followed by dehydration using agents like sulfuric acid or polyphosphoric acid. nih.gov Oxidative cyclization of thiosemicarbazones with reagents such as ferric chloride is another route to 2-amino-5-substituted thiadiazoles. nih.gov The reaction of the hydrazide with an isothiocyanate can also lead to thiadiazole derivatives.
Triazoles: The synthesis of 1,2,4-triazoles can also be initiated from this compound. For instance, reaction of a hydrazide with a thiosemicarbazide can produce an intermediate that upon treatment with a base like sodium hydroxide (B78521) undergoes ring closure to form a 1,2,4-triazole-3-thiol derivative. Another strategy involves the reaction of N-cyano amidines with hydroxylamine, which can lead to the formation of amino-1,2,4-oxadiazoles, highlighting the diverse cyclization pathways available. researchgate.net
Table 2: Synthesis of Heterocycles from Hydrazide Precursors
| Heterocycle | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole (B1194373) | Cyclization of hydrazide | Carbon disulfide, base | |
| 1,3,4-Oxadiazole | Oxidative cyclization of semicarbazone | Iodine | nih.gov |
| 1,3,4-Thiadiazole | Acylation and dehydration of thiosemicarbazide | Sulfuric acid | nih.gov |
| 1,3,4-Thiadiazole | Oxidative cyclization of thiosemicarbazone | Ferric chloride | nih.gov |
| 1,2,4-Triazole (B32235) | Ring closure of thiosemicarbazide derivative | Sodium hydroxide |
Modifications at the Amino Group
The amino group at the 5-position of the benzohydrazide (B10538) ring offers another site for chemical modification, allowing for the synthesis of a wider range of derivatives. Standard reactions for modifying amino groups can be employed. nih.gov
One common modification is acylation , where the amino group reacts with an acylating agent, such as an acid chloride or anhydride, to form an amide. For example, reaction with bromoacetyl bromide in a basic medium can introduce an N-substituted-2-bromoacetamide group. researchgate.net
Another important transformation is diazotization . The amino group can be converted to a diazonium salt by treatment with a nitrous acid source, such as sodium nitrite (B80452) in an acidic medium. This diazonium salt can then be used in various coupling reactions to introduce different functionalities. For instance, diazotization of related N-benzylidene anthranilic acids can lead to the formation of azo compounds. nih.gov
Furthermore, reductive alkylation is a valuable method for introducing alkyl groups to the amino function. This reaction involves treating the amino compound with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. nih.gov
These modifications at the amino group significantly expand the chemical space that can be explored starting from the this compound scaffold.
Modifications on the Benzene (B151609) Ring Substituents
The reactivity of the benzene ring in this compound is primarily dictated by the interplay of the activating amino group and the deactivating, yet ortho,para-directing, fluorine atom. This electronic landscape allows for a range of chemical modifications, enabling the synthesis of a variety of derivatives.
The amino group (NH2) is a key site for derivatization. Standard reactions such as acylation and sulfonylation can be employed to introduce a wide array of functional groups, thereby altering the molecule's steric and electronic properties. For instance, the reaction with various sulfonyl chlorides can yield a library of sulfonamide derivatives.
Another significant transformation of the amino group involves diazotization. The primary aromatic amine can be converted into a diazonium salt using reagents like sodium nitrite in an acidic medium. This intermediate is highly versatile and can undergo a variety of subsequent reactions. For example, in a Sandmeyer-type reaction, the diazonium group can be replaced by a range of substituents, including halogens, cyano, or hydroxyl groups. This provides a powerful tool for introducing diverse functionalities onto the benzene ring that might not be accessible through direct substitution reactions.
Furthermore, the fluorine atom, although generally considered a poor leaving group in nucleophilic aromatic substitution (SNAr), can be displaced under specific conditions, particularly when the aromatic ring is further activated by strongly electron-withdrawing groups or through modern catalytic methods. Recent advancements in photoredox catalysis have shown promise in the functionalization of unactivated fluoroarenes, opening up new avenues for the modification of the fluorine substituent in this compound. nih.gov
Below is a table summarizing potential modifications on the benzene ring of this compound based on established chemical principles.
| Reaction Type | Reagent/Conditions | Potential Product |
| Acylation of Amino Group | Acyl chloride, Pyridine | N-Acyl-5-amino-2-fluorobenzohydrazide |
| Sulfonylation of Amino Group | Sulfonyl chloride, Base | N-Sulfonyl-5-amino-2-fluorobenzohydrazide |
| Diazotization | NaNO₂, HCl, 0-5 °C | 2-Fluoro-5-hydrazinocarbonylbenzenediazonium chloride |
| Sandmeyer Reaction (from diazonium salt) | CuCl/HCl | 5-Chloro-2-fluorobenzohydrazide |
| Sandmeyer Reaction (from diazonium salt) | CuBr/HBr | 5-Bromo-2-fluorobenzohydrazide |
| Sandmeyer Reaction (from diazonium salt) | CuCN/KCN | 5-Cyano-2-fluorobenzohydrazide |
| Schiemann Reaction (from diazonium salt) | HBF₄, heat | 2,5-Difluorobenzohydrazide |
| Nucleophilic Aromatic Substitution | Strong nucleophile, specific conditions | 5-Amino-2-(nucleophile)benzohydrazide |
Reaction Mechanisms and Optimization of Synthetic Pathways
The diazotization of the amino group proceeds through the formation of a nitrosonium ion (NO⁺) in situ from sodium nitrite and a strong acid. The amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and elimination of water to yield the diazonium salt. The temperature of this reaction is critical, as diazonium salts can be unstable at higher temperatures.
Nucleophilic aromatic substitution (SNAr) reactions on fluorinated aromatic rings, while challenging, typically proceed via a Meisenheimer complex intermediate. youtube.com The rate of this reaction is highly dependent on the nature of the nucleophile, the solvent, and the presence of electron-withdrawing groups on the aromatic ring. Optimization of these parameters is key to achieving successful substitution. For instance, the use of highly polar aprotic solvents can help to stabilize the charged intermediate and accelerate the reaction.
In the context of multistep syntheses, such as the preparation of substituted 5-aminobenzimidazoles from difluoronitrobenzene precursors, the sequential and quantitative replacement of fluorine atoms is a key optimization parameter. nih.gov The choice of nucleophiles and reaction conditions at each step determines the final substitution pattern. The reduction of nitro groups to amines is another critical step that can be optimized by selecting the appropriate catalyst and reaction conditions, such as using palladium on carbon with a hydrogen source like ammonium (B1175870) formate. nih.gov
The table below outlines key considerations for the optimization of synthetic pathways involving this compound.
| Reaction Step | Key Optimization Parameters | Mechanistic Consideration |
| Diazotization | Temperature control (0-5 °C), acid concentration | Stability of the diazonium salt intermediate |
| Nucleophilic Aromatic Substitution | Choice of nucleophile, solvent polarity, reaction temperature, catalyst (if applicable) | Stabilization of the Meisenheimer complex |
| Reduction of Nitro Groups | Catalyst selection (e.g., Pd/C, SnCl₂), hydrogen source, reaction time | Efficiency and selectivity of the reduction |
| Acylation/Sulfonylation | Base selection, reaction temperature, stoichiometry of reagents | Activation of the amine and prevention of side reactions |
By carefully controlling these parameters, chemists can efficiently synthesize a wide range of derivatives from this compound, paving the way for the discovery of new molecules with valuable properties.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 5 Amino 2 Fluorobenzohydrazide Analogues
Correlating Structural Modifications to Biological Efficacy
The biological efficacy of compounds derived from the 5-Amino-2-fluorobenzohydrazide scaffold is profoundly influenced by structural modifications. Research into related benzohydrazide (B10538) and quinazolinone structures demonstrates that targeted alterations can yield potent agents for various therapeutic areas, including cancer and infectious diseases.
A key strategy involves using the hydrazide moiety as a linker or a precursor for further cyclization. For instance, derivatives of the structurally similar 2-amino-5-fluorobenzoic acid have been synthesized to create novel fluoroquinazolinones with anticancer properties. mdpi.comscispace.com In one study, 2-amino-5-fluorobenzoic acid was treated with 4-fluorobenzoyl chloride, and the resulting intermediate was cyclized and further modified. mdpi.comscispace.com This approach led to the development of compounds with significant cytotoxic activity against human cancer cell lines. mdpi.comscispace.com
One notable derivative, Compound 6 (3-(3-Iminoindolin-2-one)-6-fluoro-2-(4-flurophenyl)quinazoline-4(3H)-one) , which incorporates an iminoindolin-2-one substituent, demonstrated potent activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 75.2 nM. mdpi.comscispace.com Another analogue, Compound 10e (containing a 4-nitrobenzylideneamino group) , was highly active against the MDA-MBA-231 breast cancer cell line, showing an IC₅₀ of 170.08 nM. mdpi.comscispace.com These findings underscore how complex heterocyclic additions to the core structure can dramatically enhance biological efficacy.
In the context of antifungal agents, SAR studies on aromatic acylhydrazones, which share the benzohydrazide core, have shown that modifying the aromatic ring (Ring A) is critical for activity. nih.gov While many potent compounds in this class feature bromine atoms, research has successfully identified bioisosteres—substituents with similar physical or chemical properties—to replace them. nih.gov The introduction of cyano (CN) and trifluoromethyl (CF₃) groups onto the benzoyl ring of acylhydrazones resulted in compounds with strong antifungal activity against Cryptococcus neoformans. nih.gov For example, 4-cyanobenzoyl- and 4-trifluoromethylbenzoylhydrazones (compounds 5.11 and 5.13) exhibited potent minimum inhibitory concentration (MIC₈₀) values. nih.gov This indicates that the core scaffold is amenable to substitutions with various electron-withdrawing groups to achieve high potency.
Positional and Electronic Effects of Substituents on Activity Profiles
The position and electronic nature (electron-donating or electron-withdrawing) of substituents on the aromatic rings of this compound analogues are critical determinants of their activity profiles.
Positional Effects: The spatial arrangement of substituents on the phenyl ring significantly impacts biological activity. In studies of acylhydrazone-based antifungal agents, the substitution pattern on the benzoyl moiety (Ring A) was found to be crucial. nih.gov For example, compounds with a 3,5-dibromophenyl group as Ring A generally showed better tolerance for chlorine substitutions on a second aromatic ring (Ring B) than their bromine counterparts. nih.gov Conversely, having a 2,3-dibromophenyl group as Ring A appeared to impair antifungal activity, with several compounds in this series showing no appreciable effect. nih.gov Furthermore, a compound bearing a 4-fluorophenyl group as Ring A exhibited good antifungal activity and selectivity, whereas analogues with a 3-fluorophenyl group were either less effective or not selective. nih.gov This highlights that even a minor shift in a substituent's position, such as from the 3- to the 4-position, can lead to substantial differences in the efficacy and safety profile.
Electronic Effects: The electronic properties of substituents play a pivotal role. Electron-withdrawing groups (EWGs) often enhance the biological activity of benzohydrazide derivatives. In studies of hydrazide derivatives as potential herbicides, compounds substituted with strong EWGs like trifluoromethyl (CF₃) showed effective inhibition of photosynthetic electron transport (PET). mdpi.com Similarly, in the search for antifungal agents, the replacement of bromine with EWGs like CN and CF₃ yielded compounds with high potency. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design
In the absence of a known 3D structure of the biological target, ligand-based drug design provides a powerful approach to discover and optimize new therapeutic agents. nih.govnih.gov This strategy relies on the principle that molecules with similar structures or chemical features often exhibit similar biological activities. nih.gov Pharmacophore modeling is a cornerstone of this approach, aiming to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to interact with a specific receptor and elicit a biological response. pharmacophorejournal.com
A pharmacophore model is constructed by analyzing a set of active compounds and identifying their common structural features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic centers (HC), aromatic rings (RA), and positively or negatively ionizable groups. pharmacophorejournal.commdpi.com For analogues of this compound, a hypothetical pharmacophore model can be derived from the SAR data.
The key features would likely include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the hydrazide group and potentially the fluorine atom.
Hydrogen Bond Donors (HBD): The N-H groups of the primary amine (-NH₂) and the hydrazide (-CONHNH₂) moiety.
Aromatic Ring / Hydrophobic Feature: The fluorinated benzene (B151609) ring.
For example, a successful pharmacophore model developed for a different class of inhibitors consisted of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.id Another model identified two hydrogen bond acceptors, two aromatic rings, and one charged group as critical for activity. pharmacophorejournal.com By mapping these features in 3D space, a pharmacophore model serves as a template for virtual screening of compound libraries to find new molecules that fit the model and are therefore likely to be active. ugm.ac.idresearchgate.net This computational approach accelerates the identification of novel lead compounds for further development. nih.gov
Pre Clinical Biological Activity and Mechanistic Investigations of 5 Amino 2 Fluorobenzohydrazide Derivatives
Anticancer and Antiproliferative Activities
The quest for novel and effective anticancer agents has led to the exploration of various synthetic compounds, including derivatives of 5-amino-2-fluorobenzohydrazide. These derivatives have shown promising results in pre-clinical studies, exhibiting cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.
In Vitro Cytotoxicity Evaluation against Cancer Cell Lines
Derivatives of this compound have been the subject of numerous in vitro studies to assess their cytotoxic potential against a panel of human cancer cell lines. Research has shown that these compounds can exhibit significant antiproliferative activity. For instance, certain benzo[d]isothiazole hydrazones, which can be synthesized from hydrazide precursors, have demonstrated cytotoxicity at micromolar concentrations against various leukemia and solid tumor cell lines. ddg-pharmfac.net
The substitution pattern on the benzohydrazide (B10538) scaffold plays a critical role in determining the cytotoxic potency. For example, in a series of benzo[d]isothiazole hydrazones, a hydroxyl group at the ortho position of a phenyl ring was found to be crucial for antiproliferative activity, while a fluorine substitution at the meta-position was preferred over ortho- or para-positions. ddg-pharmfac.net Similarly, in another study involving acridine (B1665455) N-acylhydrazone derivatives, the compound with a fluorine substituent showed a pronounced effect on the metabolic activity of A549 lung cancer cells. mdpi.com
Isatin-hydrazide derivatives have also been synthesized and evaluated for their antiproliferative activities. One such derivative, compound 5i, exhibited the most potent activity against the MCF-7 breast cancer cell line with an IC50 value of 9.29 ± 0.97 µM. frontiersin.org Furthermore, new vadimezan (B1683794) hydrazone derivatives were tested against a range of cancer cell lines, with one compound showing promising cytotoxic activity against the NCI-460 lung cancer cell line with an IC50 value of 7.01 ± 0.53 μM. researchgate.net
The following table summarizes the in vitro cytotoxic activities of selected this compound derivatives and related compounds against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC50) | Reference(s) |
| Benzo[d]isothiazole hydrazone (2h) | Leukemia and solid tumor cells | Micromolar concentrations | ddg-pharmfac.net |
| Acridine N-acylhydrazone (3b, -F) | A549 (lung) | Most active in series | mdpi.com |
| Isatin-hydrazide derivative (5i) | MCF-7 (breast) | 9.29 ± 0.97 µM | frontiersin.org |
| Vadimezan hydrazone (5c) | NCI-460 (lung) | 7.01 ± 0.53 μM | researchgate.net |
| Quinoxaline–arylfuran derivative (QW12) | HeLa (cervical) | Dose-dependent inhibition | mdpi.comnih.gov |
Molecular Mechanisms of Action (e.g., Induction of Apoptosis, Cell Cycle Arrest, Inhibition of Cell Migration)
The anticancer effects of this compound derivatives are often attributed to their ability to interfere with fundamental cellular processes such as apoptosis, cell cycle progression, and cell migration.
Induction of Apoptosis: Several studies have demonstrated that these derivatives can trigger programmed cell death, or apoptosis, in cancer cells. For example, a novel isatin-hydrazide derivative was found to induce apoptosis in breast cancer cells. frontiersin.org Similarly, treatment of human malignant glioma cells with a 5-fluorocytosine/cytosine deaminase gene therapy system, which can involve metabolites structurally related to fluorinated aminobenzoyl compounds, resulted in apoptosis mediated by the activation of caspases 3 and 9. nih.gov The induction of apoptosis by some hydrazone derivatives is a common mechanism of their antitumor action. researchgate.net
Cell Cycle Arrest: Disruption of the cell cycle is another key mechanism by which these compounds exert their antiproliferative effects. The fluorinated benzothiazole (B30560) analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) has been shown to induce cell cycle arrest. nih.gov Aminoflavone, another fluorinated compound, induces S-phase arrest in MDA-MB-468 breast cancer cells. nih.gov This arrest is often linked to DNA damage and the subsequent activation of cell cycle checkpoints. nih.govnih.gov
Inhibition of Cell Migration: The ability of cancer cells to migrate is crucial for metastasis. Some derivatives have shown the capacity to inhibit this process. For instance, a quinoxaline–arylfuran derivative, QW12, was found to markedly inhibit the wound-healing ability of HeLa cells in a dose- and time-dependent manner, indicating its potential to suppress cell migration. mdpi.com
Modulation of Cellular Signaling Pathways
The biological activities of this compound derivatives are often mediated by their interaction with and modulation of various cellular signaling pathways.
One important pathway implicated in the action of some fluorinated anticancer agents is the aryl hydrocarbon receptor (AhR) signaling pathway. The cytotoxicity of certain benzothiazoles has been shown to be mediated through the activation of this pathway, which can lead to the induction of cytochrome P450 enzymes like CYP1A1. nih.gov
Furthermore, some derivatives have been found to affect key proteins involved in cell survival and proliferation. For example, treatment with artemisinin (B1665778) derivatives, which share some structural features with complex hydrazones, resulted in a loss of the anti-apoptotic protein survivin and a decrease in androgen receptor and prostate-specific antigen expression in prostate cancer cells. researchgate.net A novel isatin-hydrazide derivative was also discovered to degrade estrogen receptor alpha (ERα) in estrogen-dependent breast cancer cells, highlighting a targeted mechanism of action. frontiersin.org
Antimicrobial Activities
In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents. The emergence of drug-resistant microbial strains has necessitated the search for new compounds with antibacterial and antifungal efficacy.
Antibacterial Spectrum and Efficacy (e.g., against Gram-positive and Gram-negative bacteria)
A number of studies have reported the antibacterial activity of hydrazone derivatives, which can be synthesized from 2-fluorobenzohydrazide (B1295203). For instance, N′-(2-chloro-5-nitrobenzylidene)-2-fluorobenzohydrazide demonstrated effective antimicrobial activity against a range of bacteria, including Bacillus subtilis (Gram-positive), Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas fluorescence (Gram-negative). researchgate.net The minimum inhibitory concentration (MIC) values for this compound were reported as 0.82, 2.5, 1.7, and 15.2 μg/mL against these bacteria, respectively. researchgate.net
Other carbohydrazone derivatives prepared from 2-fluorobenzohydrazide have also been assayed for their antibacterial activity against these same bacterial species. scienceopen.com The results of these studies indicate that the specific chemical structure of the derivative significantly influences its antibacterial spectrum and potency.
The following table presents the minimum inhibitory concentration (MIC) values of a selected 2-fluorobenzohydrazide derivative against various bacteria.
| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas fluorescence | Reference |
| N′-(2-chloro-5-nitrobenzylidene)-2-fluorobenzohydrazide | 0.82 µg/mL | 2.5 µg/mL | 1.7 µg/mL | 15.2 µg/mL | researchgate.net |
Antifungal Spectrum and Efficacy
The antifungal potential of this compound derivatives has also been explored. Hydrazone derivatives have been shown to possess antifungal activity against various fungal species. researchgate.net
Specifically, derivatives of 2-fluorobenzohydrazide have been tested against the fungi Candida albicans and Aspergillus niger. researchgate.netscienceopen.com For example, N′-(2-chloro-5-nitrobenzylidene)-2-fluorobenzohydrazide showed an MIC of 37.5 μg/mL against Candida albicans. researchgate.net The screening of these compounds against fungal pathogens is a crucial step in the development of new antifungal agents.
Enzyme Inhibition Studies
The inhibitory effects of this compound derivatives have been explored against a range of enzymes, highlighting their potential as therapeutic agents. These compounds are recognized for their ability to interact with specific enzymes, which can influence various metabolic pathways. evitachem.com
Inhibition of Key Metabolic Enzymes (e.g., α-Amylase, α-Glucosidase)
Derivatives of 5-amino-nicotinic acid have been synthesized and evaluated for their inhibitory potential against α-amylase and α-glucosidase, two key enzymes in carbohydrate digestion. d-nb.infonih.gov These derivatives exhibited promising activity, with IC50 values for α-amylase inhibition ranging from 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL and for α-glucosidase from 12.01 ± 0.09 to 38.01 ± 0.12 µg/mL. d-nb.infonih.gov Certain compounds within the series demonstrated significant inhibitory activities, comparable to the standard drug acarbose. d-nb.infonih.gov
Structure-activity relationship studies indicated that the presence of halogens (F, Cl, and Br) at the para position of the phenyl ring was favorable for potent α-amylase inhibition. d-nb.info Specifically, the derivative with a fluorine atom at the para position was the most potent α-amylase inhibitor, with an IC50 value of 12.17 ± 0.14 µg/mL. d-nb.info Compounds containing trifluoro, methoxy (B1213986), and nitro groups also showed good α-amylase inhibition. d-nb.info For α-glucosidase inhibition, derivatives with halogens at the para position also showed significant activity, with the 4-fluorophenyl derivative being particularly potent. d-nb.info
Similarly, a series of 5-fluoro-2-oxindole derivatives were synthesized and tested for their α-glucosidase inhibitory activity. nih.gov Several of these compounds, namely 3d, 3f, and 3i, displayed significantly better inhibitory activity than the standard, acarbose, with IC50 values of 49.89 ± 1.16 µM, 35.83 ± 0.98 µM, and 56.87 ± 0.42 µM, respectively. nih.gov Kinetic studies revealed that these compounds inhibit α-glucosidase in a reversible and mixed-type manner. nih.gov
Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of Selected 5-Amino-nicotinic Acid Derivatives
| Compound | Substituent | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |
| 2 | 4-Chlorophenyl | 12.91 ± 0.04 | 12.72 ± 0.12 |
| 4 | 4-Fluorophenyl | 12.17 ± 0.14 | 12.01 ± 0.09 |
| 5 | 4-Nitrophenyl | 13.57 ± 0.17 | 13.68 ± 0.36 |
| 6 | 4-Methoxyphenyl | 13.01 ± 0.07 | 13.11 ± 0.15 |
| 7 | 4-Bromophenyl | 12.91 ± 0.08 | 12.79 ± 0.17 |
| 8 | 4-(Trifluoromethyl)phenyl | 13.04 ± 0.02 | 12.99 ± 0.09 |
| Acarbose (Standard) | - | 10.98 ± 0.03 | 10.79 ± 0.17 |
Data sourced from a study on 5-amino-nicotinic acid derivatives. d-nb.info
Kinase Inhibition
Derivatives based on a 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide scaffold have been designed and synthesized as inhibitors of MEK and RAF kinases. nih.gov One compound, 16b , was identified as a potent inhibitor of MEK1, BRAF, and BRAFV600E with IC50 values of 28, 3, and 3 nM, respectively. nih.gov This compound acts by stabilizing the MEK/RAF complex. nih.gov It also demonstrated high selectivity, showing no significant inhibition of 312 other human kinases at a concentration of 1 µM. nih.gov
In another study, a series of 2-pyridone derivatives were synthesized and evaluated for their inhibitory activity against c-Src kinase. chapman.edu Eight of these compounds showed c-Src kinase inhibitory activity with IC50 values below 25 µM. chapman.edu The most potent compound, 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one (36) , had an IC50 value of 12.5 µM. chapman.edu This compound did not show significant activity against EGFR, MAPK, and PDK kinases at concentrations up to 300 µM. chapman.edu
Cyclooxygenase (COX-1/2) Inhibition
Derivatives of 1,2,4-triazole (B32235) have shown potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. csfarmacie.czprolekare.cz In a study of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazol-3-thiol, molecular docking simulations predicted that several compounds could bind to both COX-1 and COX-2. csfarmacie.czprolekare.cz Compounds 2e and 2g exhibited strong binding energies of –7.843 and –7.796 kcal/mol, respectively, with predicted inhibition constants of 0.135 and 0.146 µM. csfarmacie.czprolekare.cz These findings suggest a higher affinity for the enzyme compared to ibuprofen. prolekare.cz The selectivity index indicated that these compounds might be more selective for COX-1 over COX-2. csfarmacie.czprolekare.cz
Furthermore, novel 4-fluorobenzamide (B1200420) derivatives have been synthesized and evaluated for their COX-1 and COX-2 inhibitory potential. researchgate.net Several of these compounds showed potent and selective inhibition of COX enzymes. researchgate.net
Phosphoinositide Phospholipase C (PI-PLC) Inhibition
Phosphoinositide-specific phospholipase C (PI-PLC) is a family of enzymes that hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comwikipedia.org These enzymes are crucial for various signal transduction pathways. mdpi.comwikipedia.org The aminosteroid (B1218566) U73122 is a known inhibitor of PI-PLC, though its selectivity across different isoforms has not been fully established. guidetopharmacology.org Research has shown that nuclear PI-PLC activity is inhibited by the selective inhibitor 1-O-octadeyl-2-O-methyl-sn-glycero-3-phosphocholine, which can lead to a cell cycle blockade in the G2 phase. nih.gov While direct studies on this compound derivatives as PI-PLC inhibitors are not specified in the provided context, the general importance of PI-PLC as a therapeutic target is well-established. mdpi.comguidetopharmacology.org
Other Enzyme Targets
Derivatives of 4-aminobenzohydrazide (B1664622) have been investigated as inhibitors of cholinesterases. researchgate.net Specifically, 4-amino-3-bromo-5-fluorobenzohydrazide was found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 0.59 µM and 0.15 µM, respectively. researchgate.net
Other Significant Biological Activities
Beyond their primary applications, derivatives originating from the this compound scaffold have been investigated for a range of other pharmacological effects. These explorations leverage the versatile chemical nature of the hydrazide functional group and the influence of the substituted phenyl ring to interact with various biological targets. Significant research has been directed towards evaluating their potential as antioxidants and as dual anti-inflammatory and analgesic agents.
Antioxidant Potential
The search for effective antioxidants is driven by the need to counteract oxidative stress, a condition linked to numerous diseases, including neurodegenerative disorders and cancer. pensoft.net Hydrazone derivatives, which can be synthesized from hydrazides like this compound, are a class of compounds that have demonstrated notable antioxidant capabilities. researchgate.netresearchgate.net Their activity is often attributed to their ability to scavenge free radicals, thereby neutralizing these harmful reactive species. nih.gov
The antioxidant mechanism of these derivatives is closely tied to their molecular structure. The presence of the azomethine group (–C=N–) is a common feature in these compounds, and substitutions on the aromatic rings play a crucial role in modulating their activity. nih.gov For instance, research on various hydrazone and related heterocyclic derivatives has shown that the inclusion of electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH3), on the phenyl ring can significantly enhance radical scavenging potential. nih.govnih.gov Conversely, the specific placement and type of halogen substituents can also influence antioxidant efficacy. researchgate.net
Studies on related structures like 1,2,4-triazole and thiazole (B1198619) derivatives, which share common synthetic pathways with hydrazide derivatives, have provided further insights. For example, certain 2-amino-5-methylthiazol derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety have shown significant scavenging effects against DPPH, hydroxyl, and superoxide (B77818) radicals. nih.gov Similarly, derivatives of 4-R-5-phenethyl-4H-1,2,4-triazole-3-thiols have exhibited potent antioxidant activity, in some cases exceeding that of standard reference compounds. pensoft.net The evaluation of these compounds typically involves a battery of in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, hydrogen peroxide scavenging activity (HPSA), and the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. researchgate.netnih.gov
Table 1: Antioxidant Activity of Selected Hydrazone and Heterocyclic Derivatives
| Compound Class | Specific Derivative Example | Assay Method | Key Findings (IC50 values or % Activity) | Reference |
|---|---|---|---|---|
| Edaravone Derivatives | Derivative L6 | H2O2 Scavenging (HPSA) | Higher activity than standard ascorbic acid. | nih.gov |
| Edaravone Derivatives | Derivatives L4, L6, L7 | DPPH Radical Scavenging | IC50 values ranged from 2.94 to 5.84 µg. | nih.gov |
| 2-Amino-5-methylthiazol Derivatives | Compound 6a (with two methoxy groups) | Superoxide Radical Scavenging | Activity comparable to standard. | nih.gov |
| 2-Amino-5-methylthiazol Derivatives | Compound 6e (with methoxy and hydroxyl groups) | DPPH Radical Scavenging | Showed dominant activity with an IC50 value of 15.0 µg/mL. | nih.gov |
| Isatin-Carbohydrazone Derivatives | Compound with fluorine substituent (Compound 18) | DPPH Radical Scavenging | Exhibited good activity. | researchgate.net |
| 4-R-5-phenethyl-4H-1,2,4-triazole-3-thiols | Compounds 1, 5, 10 | Non-enzymatic initiation of VRO | High antioxidant activity, reducing TBC-AP content by 32.40-33.06%. | pensoft.net |
Anti-inflammatory and Analgesic Effects
Derivatives of hydrazides and related nitrogen-containing heterocyclic compounds have been a fertile ground for the discovery of new anti-inflammatory and analgesic agents. researchgate.netnih.gov The core hydrazide structure serves as a versatile template that can be modified to create molecules with potent activity, often aimed at inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). csfarmacie.cz
Research into 4-fluorobenzamide-based derivatives has highlighted the potential of this class of compounds to yield promising anti-inflammatory and analgesic agents with improved gastric safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net For example, a 4-chlorophenyl derivative within this series demonstrated a potent inhibition of edema (92.36%) in animal models and a complete (100%) protection in writhing tests for analgesia. researchgate.net This particular compound also showed a favorable COX-2 selectivity index, suggesting a mechanism that could spare the gastrointestinal tract from the adverse effects associated with COX-1 inhibition. researchgate.net
Similarly, studies on benzothiazole derivatives incorporating a benzohydrazide moiety have identified compounds with significant anti-inflammatory and analgesic properties. jyoungpharm.org Structure-activity relationship (SAR) analyses revealed that substitutions on the benzohydrazide ring, particularly with halogen groups or electron-rich moieties like -NH or -OH, were critical for enhancing biological activity. jyoungpharm.org In silico molecular docking studies have further supported these findings, showing strong binding affinities of the synthesized compounds to the active sites of COX enzymes. jyoungpharm.org The synthesis of derivatives from precursors like 2-bromo-4-fluorobenzohydrazide (B2423551) to form 1,2,4-triazole compounds has been explored as a strategy to develop new anti-inflammatory drugs. csfarmacie.cz These investigations underscore the therapeutic potential of modifying the this compound structure to develop effective dual-action agents for pain and inflammation.
Table 2: Anti-inflammatory and Analgesic Activity of Selected Hydrazide and Benzamide Derivatives
| Compound Class | Specific Derivative Example | Biological Activity Assessed | Model/Assay | Key Findings | Reference |
|---|---|---|---|---|---|
| 4-Fluorobenzamide Derivatives | 4-chlorophenyl derivative 4b | Anti-inflammatory | Edema Inhibition | 92.36% inhibition. | researchgate.net |
| 4-Fluorobenzamide Derivatives | 4-chlorophenyl derivative 4b | Analgesic | Writhing Protection | 100% protection. | researchgate.net |
| 4-Fluorobenzamide Derivatives | 4-chlorophenyl derivative 4b | Enzyme Inhibition | COX-2 Selectivity Index | Selectivity index of 5.75, better than celecoxib. | researchgate.net |
| Benzothiazole-Benzohydrazide Derivatives | Compound 3C (with Iodo group) | Anti-inflammatory | Carrageenan-induced paw oedema | 78.11% inhibition at 3 hr. | jyoungpharm.org |
| Benzothiazole-Benzohydrazide Derivatives | Compound 3C (with Iodo group) | Analgesic | ED50 determination | ED50 of 68 mM/kg after 2 hr, comparable to celecoxib. | jyoungpharm.org |
| Pyrimidine Derivatives | Compounds C18a, C20, C21b, C22 | Analgesic | Not specified | Showed the most significant analgesic effects. | nih.gov |
| Pyrimidine Derivatives | All tested compounds except C18b | Anti-inflammatory | Carrageenan-induced paw edema | Showed significant anti-inflammatory effect. | nih.gov |
Computational Chemistry and Molecular Modeling of 5 Amino 2 Fluorobenzohydrazide and Its Analogues
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 5-Amino-2-fluorobenzohydrazide, and a biological target.
Prediction of Ligand-Receptor Binding Modes and Affinities
Molecular docking studies are crucial for predicting how a ligand like this compound and its analogues bind to a receptor's active site and for estimating the strength of this interaction, often expressed as binding affinity. These predictions are fundamental in the early stages of drug discovery. csfarmacie.czresearchgate.netbiorxiv.org
Various studies have utilized molecular docking to evaluate the binding potential of benzohydrazide (B10538) derivatives. For instance, new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol have been docked against cyclooxygenase (COX-1/2) enzymes, with binding energies ranging from -6.672 to -7.843 kcal/mol. csfarmacie.cz Compounds with higher negative binding energies are considered to have a greater potential for inhibition. csfarmacie.cz Similarly, docking studies on piperlongumine (B1678438) analogues with the hGST receptor have revealed binding affinities, with one of the most effective inhibitors showing a free binding energy of -8.14 kcal/mol. researchgate.net
The process often involves preparing the protein and ligand structures, defining a "grid box" around the active site, and then using a scoring function to rank the different binding poses. acs.org The reliability of the docking procedure can be validated by "redocking" a known co-crystallized ligand and comparing the root-mean-square deviation (RMSD) between the predicted and the experimental pose. acs.org
It's important to note that the binding affinity can be influenced by the specific structural features of the ligand and the amino acid residues in the receptor's binding pocket. nih.govmdpi.com The prediction of these interactions provides a rational basis for designing new molecules with improved potency and selectivity. nih.gov
Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The stability of a ligand-receptor complex is governed by a variety of intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net Molecular docking simulations are instrumental in identifying and visualizing these crucial interactions.
Hydrogen bonds, formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen, are particularly important for the specificity of ligand binding. rsc.orgresearchgate.net For example, in the docking of a hydrazone ligand with a target enzyme, the N-H group of the hydrazide was found to be a crucial hydrogen bond donor. acs.org The amino and carbonyl groups in benzohydrazide derivatives are also frequently involved in forming hydrogen bonds with receptor active sites. bohrium.com
Hydrophobic interactions occur between nonpolar regions of the ligand and the receptor. These interactions are also significant contributors to binding affinity. scispace.com For instance, docking studies of glucocorticoid analogues have revealed additional hydrophobic interactions that contribute to their high potency. mdpi.com
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and reactivity of molecules.
Electronic Structure Analysis and Reactivity Prediction
DFT calculations are widely used to analyze the electronic structure of molecules, including this compound and its analogues. These calculations can determine properties like frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting a molecule's reactivity and kinetic stability. dntb.gov.uaresearchgate.net The energy gap between the HOMO and LUMO can indicate the molecule's chemical stability. researchgate.net
Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are employed to study electron delocalization and intermolecular interactions. bohrium.com Molecular Electrostatic Potential (MEP) maps are also generated to identify the nucleophilic (electron-rich) and electrophilic (electron-poor) regions of a molecule, which are important for understanding its interaction with other molecules. researchgate.netdntb.gov.ua
These computational methods have been applied to various benzohydrazide derivatives to predict their reactivity and stability. acs.orgbohrium.com For example, DFT studies on a hydrazone ligand and its metal complex helped to explain their relative reactivity and stability, which correlated with their performance in docking studies. acs.org
Conformational Analysis and Molecular Geometry Optimization
The three-dimensional shape or conformation of a molecule is critical to its biological activity. Conformational analysis aims to identify the most stable conformations of a molecule. scribd.comrsc.org Quantum chemical methods are used to perform geometry optimization, which calculates the lowest energy arrangement of atoms in a molecule. mdpi.com
The accuracy of these calculations depends on the chosen theoretical method and basis set. mdpi.com For instance, in a study of an E-N'-(3,4-dimethoxybenzylidene)-4-fluorobenzohydrazide, the M06-2X functional with the 6-311++G(d,p) basis set was found to provide the best agreement between theoretical and experimental structural parameters. bohrium.com The optimized geometry can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds. nih.gov
The process of developing a QSAR model involves several steps: selecting a dataset of compounds with known activities, calculating molecular descriptors that quantify various aspects of their chemical structure, and then using statistical methods like multilinear regression (MLR) to build a predictive model. nih.govdovepress.com The quality of a QSAR model is assessed using various statistical parameters, such as the correlation coefficient (r²), and it must be validated to ensure its predictive power. nih.govmdpi.com
For example, a QSAR study on xanthone (B1684191) derivatives as anti-tuberculosis agents identified that electronic descriptors were important for their activity. nih.gov Another study on xanthone derivatives as anticancer agents found that net atomic charges, dipole moment, and logP were the most significant descriptors. dovepress.com These models can then be used to guide the design of new analogues with potentially enhanced activity. nih.gov
Future Research Directions and Therapeutic Prospects
Rational Design and Synthesis of Next-Generation 5-Amino-2-fluorobenzohydrazide Derivatives
The rational design of next-generation derivatives of this compound is a critical step toward developing potent and selective therapeutic agents. This process relies heavily on understanding the structure-activity relationships (SAR) of related molecules to guide the synthesis of novel compounds with improved pharmacological profiles.
Future synthetic strategies will likely focus on several key modifications of the parent molecule. The hydrazide functional group is a particularly attractive site for derivatization, allowing for the creation of a wide array of hydrazones, amides, and heterocyclic rings such as 1,2,4-triazoles and oxadiazoles. orientjchem.org For instance, the reaction of the hydrazide with various aldehydes and ketones can yield a library of Schiff base derivatives. researchgate.net The substituents on these appended aromatic or heterocyclic rings can be systematically varied to probe their influence on biological activity. Research on aromatic acylhydrazones has demonstrated that substitutions on the phenyl ring, such as fluorine or trifluoromethyl groups, can significantly impact antifungal activity and selectivity. nih.gov
Furthermore, the amino group at the 5-position and the fluorine atom at the 2-position of the benzoyl moiety are crucial for biological interactions and can be leveraged for optimization. The position and nature of substituents on the pentacyclic skeleton of benzimidazole (B57391) derivatives, which share an amino-substituted aromatic core, have been shown to strongly influence antiproliferative activity. mdpi.com Similarly, SAR studies on 2-aminobenzofuran derivatives revealed that specific substitutions are key for potent P-glycoprotein inhibition. nih.gov These findings suggest that creating analogs of this compound with different substituents on the aromatic ring could lead to compounds with enhanced potency and target specificity.
The synthesis of these novel derivatives can be achieved through established organic chemistry methodologies, including microwave-assisted and photochemical reactions, which can accelerate the drug discovery process. mdpi.com
Exploration of Novel Biological Targets and Therapeutic Areas
While the specific biological targets of this compound are not yet fully elucidated, the diverse activities of structurally related compounds suggest a broad range of potential therapeutic applications. Future research should focus on screening derivatives against various biological targets to uncover novel mechanisms of action.
Anticancer Activity: The development of anticancer agents is a promising avenue. Derivatives of similar scaffolds, such as 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide, have been identified as potent inhibitors of the MEK/RAF kinase complex, which is crucial in cancer cell proliferation. nih.govresearchgate.net Another related compound, 4-amino-3-bromo-5-fluorobenzohydrazide, has shown inhibitory activity against cell lines like MCF-7 and T47D. nih.gov Therefore, derivatives of this compound should be investigated for their potential as inhibitors of key signaling pathways implicated in cancer.
Neurodegenerative Diseases: There is potential for developing treatments for neurodegenerative disorders like Alzheimer's disease. For example, 4-amino-3-bromo-5-fluorobenzohydrazide has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in Alzheimer's therapy. nih.gov This indicates that the aminofluorobenzohydrazide core could serve as a scaffold for novel cholinesterase inhibitors.
Antimicrobial and Antifungal Activity: The hydrazone moiety is present in many compounds with significant antimicrobial activity. researchgate.net Aryl hydrazides have demonstrated antimycobacterial properties by targeting the tryptophan biosynthetic pathway. uniroma1.it Moreover, aromatic acylhydrazones have emerged as potent inhibitors of fungal glucosylceramide synthesis, presenting a promising target for next-generation antifungal agents. nih.gov This suggests that this compound derivatives could be developed into new classes of antibiotics or antifungals.
Anti-inflammatory Activity: Hydrazone derivatives have also been evaluated as anti-inflammatory agents. researchgate.net Compounds based on a thiazolidine-2,4-dione moiety have shown significant inhibition of inducible nitric oxide synthase (iNOS) activity and cyclooxygenase (COX)-2-derived prostaglandin (B15479496) E2 (PGE2) production. nih.gov This opens the door for designing this compound derivatives as potential treatments for inflammatory diseases.
The following table summarizes potential biological targets for derivatives based on the activities of structurally related compounds.
| Potential Biological Target | Therapeutic Area | Reference Compound Class |
| MEK/RAF Kinase Complex | Cancer | 5-Amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | 4-Amino-3-bromo-5-fluorobenzohydrazide |
| Fungal Glucosylceramide Synthesis | Fungal Infections | Aromatic Acylhydrazones |
| P-glycoprotein (P-gp) | Cancer (Multidrug Resistance) | 2-Aminobenzofuran derivatives |
| Inducible Nitric Oxide Synthase (iNOS) | Inflammation | Thiazolidine-2,4-dione derivatives |
| Tryptophan Biosynthesis Pathway | Mycobacterial Infections | Aryl Hydrazides |
Application of Advanced Computational and AI-Driven Drug Discovery Methodologies
Molecular docking studies can be employed to predict the binding modes of novel derivatives within the active sites of potential biological targets. nih.gov This in silico approach allows for the prioritization of compounds for synthesis and biological testing. For example, docking studies were used to understand how a thiazolidine-dione derivative fit into the active site of murine iNOS. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the derivatives with their biological activities. These models can then be used to predict the potency of virtual compounds, guiding the design of more effective molecules.
Furthermore, AI and machine learning algorithms can analyze large datasets from high-throughput screening and chemical libraries to identify novel scaffolds and predict potential off-target effects. In silico prediction of binding affinities and other drug-like properties is becoming a standard part of the drug discovery pipeline. google.com
Synergistic Approaches with Existing Therapeutic Agents
Investigating the potential of this compound derivatives in combination therapies represents a promising strategy to enhance therapeutic efficacy and overcome drug resistance.
In oncology, many cancers develop multidrug resistance (MDR), often through the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov Novel 2-aminobenzofuran derivatives have been shown to sensitize resistant cancer cells to conventional chemotherapeutic agents like vincristine, paclitaxel, and doxorubicin. nih.gov Future studies should explore whether this compound derivatives can act as P-gp inhibitors, potentially reversing MDR and revitalizing the effectiveness of existing anticancer drugs.
In the context of infectious diseases, combination therapy is a cornerstone of treatment, particularly for fungal infections and tuberculosis. Research on aromatic acylhydrazones has shown that these compounds can exhibit synergistic or additive effects when combined with clinical antifungal drugs like voriconazole. nih.gov This suggests that derivatives of this compound could be developed as part of a combination regimen to improve treatment outcomes and reduce the likelihood of resistance.
By exploring these synergistic approaches, the therapeutic utility of this compound derivatives could be significantly expanded, offering new hope for treating complex and resistant diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
